molecular formula C6H14ClNS B6175332 (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 2639375-18-9

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride

Cat. No.: B6175332
CAS No.: 2639375-18-9
M. Wt: 167.7
InChI Key:
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Description

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a methylsulfanyl-containing reagent under controlled conditions. One common method includes the use of methylthiomethyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine derivatives without the methylsulfanyl group.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(methylsulfanyl)methyl]pyrrolidine
  • (2S)-2-[(ethylsulfanyl)methyl]pyrrolidine
  • (2S)-2-[(methylsulfanyl)methyl]piperidine

Uniqueness

(2S)-2-[(methylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity

Properties

CAS No.

2639375-18-9

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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